molecular formula C27H23N5O4 B2902697 N-(3,4-dimethylphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 894260-15-2

N-(3,4-dimethylphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Numéro de catalogue: B2902697
Numéro CAS: 894260-15-2
Poids moléculaire: 481.512
Clé InChI: ZGJHNPQGQCPCAL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex acetamide derivative featuring a quinazolinone core substituted with a 1,2,4-oxadiazole moiety and a 3,4-dimethylphenyl group. Its design integrates pharmacophores known for diverse bioactivities, including enzyme inhibition (e.g., kinase or protease targets) and anti-inflammatory effects . The quinazolinone scaffold is recognized for its role in modulating protein-protein interactions, while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity through hydrogen bonding and π-π stacking interactions . The 3,4-dimethylphenyl group likely contributes to lipophilicity, influencing membrane permeability and pharmacokinetics.

Propriétés

Numéro CAS

894260-15-2

Formule moléculaire

C27H23N5O4

Poids moléculaire

481.512

Nom IUPAC

N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide

InChI

InChI=1S/C27H23N5O4/c1-17-12-13-20(14-18(17)2)28-23(33)15-31-22-11-7-6-10-21(22)26(34)32(27(31)35)16-24-29-25(30-36-24)19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,33)

Clé InChI

ZGJHNPQGQCPCAL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5)C

Solubilité

not available

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural Analogs

The compound’s structural uniqueness lies in its hybrid architecture. Key analogs and their distinguishing features include:

Compound Core Structure Substituents Bioactivity
Target Compound Quinazolinone 3-Phenyl-1,2,4-oxadiazole methyl, 3,4-dimethylphenyl acetamide Potential kinase inhibition
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Thiazolidinone Benzamide-linked thiazolidinone Anti-inflammatory, antimicrobial
N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide Isoxazole Dimethylaminobenzyl, acetylated isoxazole GABA receptor modulation
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole Furan-linked triazole, sulfanyl-acetamide Anti-exudative (63% efficacy vs diclofenac)

Key Structural Differences :

  • Oxadiazole vs. Thiazolidinone/Isoxazole: The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to thiazolidinones, which are prone to ring-opening . Isoxazole-containing analogs exhibit distinct electronic profiles due to oxygen vs. sulfur heteroatoms, altering binding interactions .
  • Quinazolinone vs. Triazole Core: Quinazolinones provide a planar aromatic system for intercalation or enzyme active-site binding, whereas triazoles favor hydrogen-bonding networks .
Pharmacological Activity
  • Anti-inflammatory Potential: The target compound’s quinazolinone-oxadiazole hybrid may surpass triazole derivatives (e.g., 63% anti-exudative activity in ) due to dual inhibition of cyclooxygenase (COX) and cytokine signaling pathways.
  • Enzyme Inhibition: Compared to thiazolidinone analogs (IC₅₀ ~5–10 μM for COX-2 ), the target compound’s rigid oxadiazole-quinazolinone framework could enhance selectivity for kinases (e.g., EGFR or VEGFR) with IC₅₀ values projected below 1 μM .
Solubility and Pharmacokinetics
  • The 3,4-dimethylphenyl group increases logP (~3.5 predicted), suggesting moderate solubility in aqueous buffers (<50 μg/mL), comparable to isoxazole analogs . Thiazolidinone derivatives exhibit higher solubility (>100 μg/mL) due to polar carbonyl groups but poorer blood-brain barrier penetration .

Q & A

Q. Table 1: Impact of Substituent Modifications on Biological Activity

R GroupEnzyme Inhibition (%)Cellular Efficacy (IC50)
3-Cl78 ± 3.212.4 μM
4-OMe65 ± 4.128.7 μM
2,4-diMe82 ± 2.89.8 μM
(Adapted from )

(Advanced) What strategies elucidate molecular targets and mechanisms of action?

  • Pull-Down Assays: Use biotinylated derivatives to isolate target proteins from cell lysates .
  • Kinase Profiling: Screen against a panel of 100+ kinases (e.g., DiscoverX) to identify off-target effects .
  • Metabolite Tracking: Radiolabel the acetamide group (14C) to study metabolic stability .

(Advanced) What in silico approaches predict SAR for optimizing target affinity?

  • Molecular Dynamics Simulations: Simulate ligand-protein interactions (e.g., quinazoline core’s stability in ATP-binding pockets) .
  • QSAR Modeling: Correlate substituent electronegativity (Hammett σ values) with IC50 data .
  • ADMET Prediction: Use SwissADME to optimize logP (<5) and reduce hepatotoxicity .

(Advanced) How to design stability studies for hydrolytic/oxidative degradation?

  • Forced Degradation: Expose to 0.1M HCl (hydrolysis) or 3% H2O2 (oxidation) at 40°C for 48 hr .
  • Analytical Monitoring: Track degradation via UPLC-MS/MS (e.g., quinazoline ring opening at m/z 245) .
  • Excipient Compatibility: Test with common stabilizers (e.g., mannitol) under accelerated storage conditions .

(Advanced) What statistical frameworks analyze dose-response relationships?

  • Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) .
  • ANOVA with Tukey’s Test: Compare efficacy across dose groups (e.g., 5–50 mg/kg in murine models) .
  • Bootstrap Resampling: Estimate confidence intervals for IC50 values .

(Advanced) How can structure-based design improve pharmacokinetic properties?

  • Core Modifications: Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
  • Prodrug Strategies: Mask the acetamide as a tert-butyl ester to improve oral bioavailability .
  • Crystal Structure Analysis: Identify solvent-exposed regions for PEGylation to prolong half-life .

(Advanced) What experimental approaches validate selectivity against enzyme isoforms?

  • Isoform-Specific Assays: Test against COX-1 vs. COX-2 or EGFR vs. HER2 .
  • CRISPR Knockout Models: Use HEK293 cells lacking specific isoforms to confirm on-target effects .
  • Thermal Shift Assay (TSA): Measure ΔTm to compare binding affinity across isoforms .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.